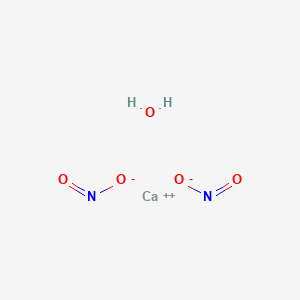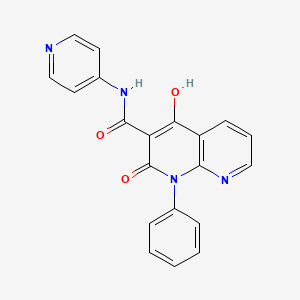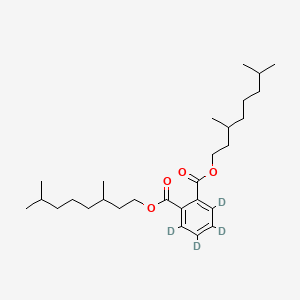
4-羟基-1-甲基-2-喹啉酮
描述
4-Hydroxy-1-methyl-2-quinolone is a heterocyclic organic compound that belongs to the quinolone family. This compound is known for its interesting pharmaceutical and biological activities, making it valuable in drug research and development . It has a molecular formula of C10H9NO2 and is characterized by a quinolone core structure with a hydroxyl group at the 4-position and a methyl group at the 1-position.
科学研究应用
4-Hydroxy-1-methyl-2-quinolone has a wide range of applications in scientific research, including:
Chemistry: Used as a nucleophile in electrochemical oxidation of catechols.
Biology: Studied for its biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its pharmacological activities.
Industry: Utilized in the synthesis of various heterocyclic compounds with unique biological activities.
作用机制
Target of Action
4-Hydroxy-1-methyl-2-quinolone has been found to target the RNA-dependent RNA polymerase enzyme transcribed by the Hepatitis C virus . It also acts as a nucleophile in the electrochemical oxidation of catechols .
Mode of Action
The compound’s interaction with its targets results in inhibition of the RNA-dependent RNA polymerase enzyme, which is crucial for the replication of the Hepatitis C virus . In the case of electrochemical oxidation of catechols, it acts as a nucleophile .
Biochemical Pathways
It’s known that the compound plays a role in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .
Result of Action
The molecular and cellular effects of 4-Hydroxy-1-methyl-2-quinolone’s action are largely dependent on its targets. For instance, its inhibitory effect on the RNA-dependent RNA polymerase enzyme can potentially halt the replication of the Hepatitis C virus .
Action Environment
The action, efficacy, and stability of 4-Hydroxy-1-methyl-2-quinolone can be influenced by various environmental factors. For example, the compound’s reactivity can be affected by the presence of other substances, such as in the case of its role as a nucleophile in the electrochemical oxidation of catechols .
生化分析
Biochemical Properties
4-Hydroxy-1-methyl-2-quinolone plays a significant role in biochemical reactions. It has been used as a nucleophile in the electrochemical oxidation of catechols
Cellular Effects
It is known that quinoline-containing compounds, which include 4-Hydroxy-1-methyl-2-quinolone, can strongly activate cell apoptosis . They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Molecular Mechanism
The molecular mechanism of action of 4-Hydroxy-1-methyl-2-quinolone is complex and multifaceted. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific details of these interactions and changes are still being researched.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1-methyl-2-quinolone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves heating an equimolar mixture of 4-hydroxy-1-methyl-2-quinolone with phenylhydrazine hydrochloride in p-TSA at 120°C for 6 hours . Another method includes the reaction of 3-acetyl-4-hydroxy-1-methyl-2-quinolone with boron trifluoride etherate to form its boron difluoride complex .
Industrial Production Methods: Industrial production methods for 4-Hydroxy-1-methyl-2-quinolone are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions: 4-Hydroxy-1-methyl-2-quinolone undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed under specific conditions to modify the quinolone core.
Substitution: Substitution reactions, such as nucleophilic substitution, are common.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Formation of quinolone derivatives with modified functional groups.
Reduction: Formation of reduced quinolone derivatives.
Substitution: Formation of substituted quinolone derivatives with various functional groups.
相似化合物的比较
4-Hydroxy-1-methyl-2-quinolone can be compared with other similar compounds in the quinolone family, such as:
4-Hydroxy-2-quinolone: Known for its diverse biological activities and pharmaceutical importance.
2-Hydroxy-4-methylquinoline: Another quinolone derivative with unique properties.
Uniqueness: 4-Hydroxy-1-methyl-2-quinolone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
IUPAC Name |
4-hydroxy-1-methylquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-11-8-5-3-2-4-7(8)9(12)6-10(11)13/h2-6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNPPPQVXREFKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061874 | |
| Record name | 2(1H)-Quinolinone, 4-hydroxy-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1677-46-9 | |
| Record name | 4-Hydroxy-1-methyl-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1677-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-N-methylcarbostyril | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001677469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-1-methyl-2-quinolone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39973 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(1H)-Quinolinone, 4-hydroxy-1-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2(1H)-Quinolinone, 4-hydroxy-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-1-methyl-2-quinolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.301 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXY-N-METHYLCARBOSTYRIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V713CAW761 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Q1: What are the primary applications of 4-hydroxy-1-methyl-2-quinolone in organic synthesis?
A1: 4-Hydroxy-1-methyl-2-quinolone serves as a valuable building block in synthesizing diverse heterocyclic compounds. Research demonstrates its utility in preparing pyrano[3,2-c]quinolin-2-ones , furo[3,2-c]quinolin-4-ones , and dithio-carbamide derivatives . These synthesized compounds hold potential applications in medicinal chemistry and materials science.
Q2: Can you describe a specific synthetic application of 4-hydroxy-1-methyl-2-quinolone and the reaction mechanism involved?
A2: 4-Hydroxy-1-methyl-2-quinolone reacts with chalcones in the presence of a Brønsted acidic ionic liquid catalyst to yield pyrano[3,2-c]quinolin-2-ones . This tandem reaction likely proceeds through an initial Michael addition of the 4-hydroxy group of 4-hydroxy-1-methyl-2-quinolone to the α,β-unsaturated carbonyl system of the chalcone. Subsequent intramolecular cyclization then affords the pyrano[3,2-c]quinolin-2-one product.
Q3: What structural features of 4-hydroxy-1-methyl-2-quinolone make it a versatile synthetic intermediate?
A3: The presence of both a nucleophilic hydroxyl group and an electrophilic carbonyl group within the same molecule renders 4-hydroxy-1-methyl-2-quinolone highly reactive towards various chemical transformations. This unique arrangement facilitates diverse reactions, including alkylations, acylations, condensations, and cyclizations, highlighting its versatility as a building block for synthesizing complex molecular architectures.
Q4: Has 4-hydroxy-1-methyl-2-quinolone been utilized in multicomponent reactions?
A4: Yes, research demonstrates the successful incorporation of 4-hydroxy-1-methyl-2-quinolone in a multicomponent reaction with 1,3-cyclohexanediones and formaldehyde in glycerol . This reaction provides a green and efficient method for constructing complex molecular skeletons, showcasing the potential of 4-hydroxy-1-methyl-2-quinolone in diverse synthetic applications.
Q5: Are there any reported studies on the boron difluoride complex of 4-hydroxy-1-methyl-2-quinolone?
A5: While the provided abstracts don't offer detailed insights, one study mentions the synthesis and subsequent condensation reactions of the boron difluoride complex with 3-acetyl-4-hydroxy-1-methyl-2-quinolone . This suggests that modifying 4-hydroxy-1-methyl-2-quinolone through complexation can potentially alter its reactivity and open avenues for exploring new chemical transformations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3,3'-(Propane-1,3-diyl)bis(1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one)](/img/new.no-structure.jpg)
![3-[3-(Propan-2-yl)oxaziridin-2-yl]propanoic acid](/img/structure/B592589.png)







